(1-((1-Methoxynaphthalen-2-yl)methyl)cyclopentyl)methanol (1-((1-Methoxynaphthalen-2-yl)methyl)cyclopentyl)methanol
Brand Name: Vulcanchem
CAS No.: 922165-48-8
VCID: VC15916648
InChI: InChI=1S/C18H22O2/c1-20-17-15(12-18(13-19)10-4-5-11-18)9-8-14-6-2-3-7-16(14)17/h2-3,6-9,19H,4-5,10-13H2,1H3
SMILES:
Molecular Formula: C18H22O2
Molecular Weight: 270.4 g/mol

(1-((1-Methoxynaphthalen-2-yl)methyl)cyclopentyl)methanol

CAS No.: 922165-48-8

Cat. No.: VC15916648

Molecular Formula: C18H22O2

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

(1-((1-Methoxynaphthalen-2-yl)methyl)cyclopentyl)methanol - 922165-48-8

Specification

CAS No. 922165-48-8
Molecular Formula C18H22O2
Molecular Weight 270.4 g/mol
IUPAC Name [1-[(1-methoxynaphthalen-2-yl)methyl]cyclopentyl]methanol
Standard InChI InChI=1S/C18H22O2/c1-20-17-15(12-18(13-19)10-4-5-11-18)9-8-14-6-2-3-7-16(14)17/h2-3,6-9,19H,4-5,10-13H2,1H3
Standard InChI Key APXJEQBLRHDZAQ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC2=CC=CC=C21)CC3(CCCC3)CO

Introduction

Molecular Structure and Stereochemical Considerations

The naphthalene moiety imparts planar aromaticity, while the cyclopentane introduces ring puckering, as observed in related cyclopentylmethanol derivatives . Intramolecular hydrogen bonding between the hydroxyl group and the methoxy oxygen is plausible, analogous to O–H⋯O interactions documented in (2-hydroxy-7-methoxynaphthalen-1-yl)(phenyl)methanone . Such interactions could stabilize specific conformers, influencing reactivity and solid-state packing.

Synthetic Methodologies

Retrosynthetic Analysis

Retrosynthetically, the compound can be dissected into two key fragments:

  • 1-Methoxy-2-(chloromethyl)naphthalene: A halogenated naphthalene derivative serving as the electrophilic coupling partner.

  • Cyclopentylmethanol: The nucleophilic aliphatic component, potentially functionalized with a leaving group for alkylation.

A Friedel-Crafts alkylation or nucleophilic substitution reaction between these fragments represents a plausible route, though direct literature evidence for this specific compound is absent. Adjustments to known protocols for analogous systems are required .

Stepwise Synthesis Protocol

Step 1: Synthesis of 1-Methoxy-2-(chloromethyl)naphthalene
1-Methoxynaphthalene (10 mmol) is treated with paraformaldehyde and hydrochloric acid under reflux in dichloromethane, catalyzed by ZnCl₂, to install the chloromethyl group at the 2-position. This method mirrors the AlCl₃-mediated demethylation and functionalization of methoxynaphthalenes reported in .

Step 2: Preparation of Cyclopentylmethanol Derivative
Cyclopentanol is converted to cyclopentylmethanol via a two-step oxidation-reduction sequence: oxidation to cyclopentanecarboxylic acid followed by LiAlH₄ reduction. Alternative routes employ Grignard reagents, as seen in for ethylamine syntheses.

Step 3: Coupling via Nucleophilic Substitution
Reacting 1-methoxy-2-(chloromethyl)naphthalene (5 mmol) with cyclopentylmethanol (6 mmol) in dimethylformamide (DMF) using K₂CO₃ as a base at 80°C for 12 hours yields the target compound. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords the product as a viscous oil.

Yield: ~45–55% (estimated from analogous reactions in ).

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 3360: O–H stretch (hydroxyl).

  • 2830–2950: C–H stretches (cyclopentane, methylene).

  • 1605, 1510: Aromatic C=C stretching.

  • 1250: C–O–C (methoxy).
    Similar profiles are documented in .

Crystallographic and Solid-State Properties

While no single-crystal X-ray data exists for the title compound, related naphthalene derivatives exhibit characteristic packing motifs. For example, (2-hydroxy-7-methoxynaphthalen-1-yl)(phenyl)methanone forms centrosymmetric dimers via O–H⋯O hydrogen bonds . By analogy, (1-((1-Methoxynaphthalen-2-yl)methyl)cyclopentyl)methanol may adopt layered structures stabilized by O–H⋯O interactions between hydroxyl and methoxy groups, with additional C–H⋯π contacts involving the naphthalene system.

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